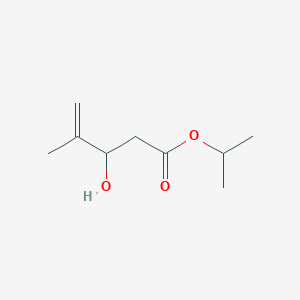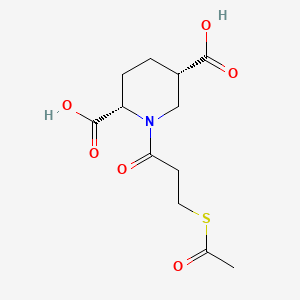![molecular formula C7H10ClN3O B14361556 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride CAS No. 91711-44-3](/img/structure/B14361556.png)
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C7H10ClN3O It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Preparation Methods
The synthesis of 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride has several scientific research applications:
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
Methylpyridinium chloride: This compound is similar in structure but has different substituents, leading to variations in reactivity and applications.
Pyridinium chloride: Another related compound with distinct chemical properties and uses.
Nicotinamide adenine dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions and cellular metabolism.
Properties
CAS No. |
91711-44-3 |
|---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
pyridin-1-ium-1-ylmethyl methanehydrazonate;chloride |
InChI |
InChI=1S/C7H10N3O.ClH/c8-9-6-11-7-10-4-2-1-3-5-10;/h1-6H,7-8H2;1H/q+1;/p-1 |
InChI Key |
PZVNHUZKXBDYIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)COC=NN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


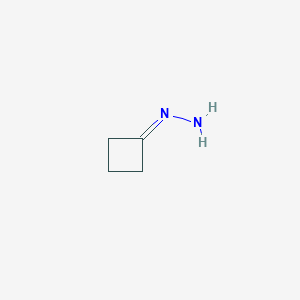
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)

![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)
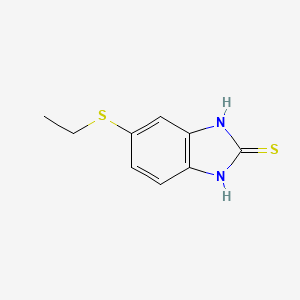

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
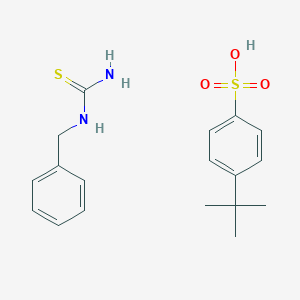
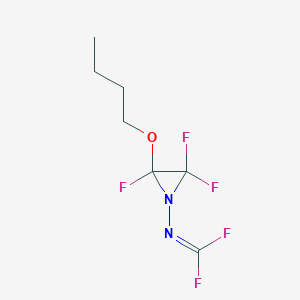
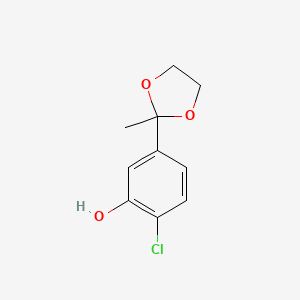
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
